molecular formula C8H7NO2 B064826 Furo[2,3-b]pyridin-3-ylmethanol CAS No. 193284-86-5

Furo[2,3-b]pyridin-3-ylmethanol

Cat. No. B064826
M. Wt: 149.15 g/mol
InChI Key: QJPWUUIJKXMFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[2,3-b]pyridin-3-ylmethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is an important building block in the synthesis of various bioactive molecules, including drugs and natural products.

Mechanism Of Action

The mechanism of action of Furo[2,3-b]pyridin-3-ylmethanol is not well understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes, such as DNA replication, cell division, and protein synthesis. It may also interact with cell membranes and affect their permeability, leading to cell death.

Biochemical And Physiological Effects

Furo[2,3-b]pyridin-3-ylmethanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have antifungal and antibacterial properties. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of Furo[2,3-b]pyridin-3-ylmethanol is its versatility in the synthesis of various bioactive molecules. It is a stable compound and can be easily synthesized in large quantities. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications. In addition, its mechanism of action is not well understood, which may limit its use in drug development.

Future Directions

There are several future directions for the research on Furo[2,3-b]pyridin-3-ylmethanol. One direction is to study its mechanism of action in more detail, which may provide insights into its potential applications in drug development. Another direction is to explore its potential applications in the treatment of various diseases, including cancer and inflammatory diseases. In addition, further research is needed to understand its potential toxicity and to develop safer derivatives of this compound. Overall, the research on Furo[2,3-b]pyridin-3-ylmethanol has the potential to lead to the development of new drugs and therapies for various diseases.

Scientific Research Applications

Furo[2,3-b]pyridin-3-ylmethanol has been used extensively in scientific research due to its potential applications in various fields. It is an important building block in the synthesis of various bioactive molecules, including drugs and natural products. It has been used as a starting material in the synthesis of various alkaloids, such as pyridocarbazoles and pyridoindoles, which have shown promising biological activities, including anticancer, antifungal, and antibacterial properties.

properties

CAS RN

193284-86-5

Product Name

Furo[2,3-b]pyridin-3-ylmethanol

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

furo[2,3-b]pyridin-3-ylmethanol

InChI

InChI=1S/C8H7NO2/c10-4-6-5-11-8-7(6)2-1-3-9-8/h1-3,5,10H,4H2

InChI Key

QJPWUUIJKXMFEP-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)OC=C2CO

Canonical SMILES

C1=CC2=C(N=C1)OC=C2CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisobutylaluminium hydride in toluene (1.5M; 2.4 ml, 3.6 mmol) was added dropwise to a solution of methyl furo[2,3-b]pyridine-3-carboxylate (0.28 g, 1.58 mmol) in tetrahydrofuran (10 ml) at -75° C. The resulting solution was stirred at -75° C. for 40 minutes, the cooling bath removed and the mixture allowed to warm to room temperature. The reaction mixture was stirred at room temperature for 15 minutes, recooled to -40° C. and quenched by sequential addition of methanol (0.5 ml), water (0.25 ml) and 2M sodium hydroxide (0.25 ml). The mixture was allowed to warm up to produce a gel (exotherm observed), which was filtered off and washed with dichloromethane (8×10 ml). The filtrate was evaporated, the residue redissolved in dichloromethane and the solution dried (MgSO4). The solution was concentrated in vacuo to afford the title compound (0.2182 g, 93%) as a colourless solid; δH (CDCl3) 1.94 (1H, br s, CH2OH), 4.85 (2H, s, CH2OH), 7.26 (1H, dd, J 7.6, 4.9 Hz, 5-H), 7.69 (1H, s, 2-H), 8.05 (1H, dd, J 7.6, 1.7 Hz, 4-H), 8.34 (1H, dd, J 4.9, 1.7 Hz, 6-H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
93%

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